molecular formula C20H29NaO2 B12742382 Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate CAS No. 51590-83-1

Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate

Cat. No.: B12742382
CAS No.: 51590-83-1
M. Wt: 324.4 g/mol
InChI Key: PAZFWGSJMSOQLQ-XTICBAGASA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate typically involves the neutralization of abietic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by evaporation and crystallization .

Industrial Production Methods

Industrial production of this compound involves the extraction of abietic acid from rosin, followed by its neutralization with sodium hydroxide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with cellular membranes and proteins. It exerts its effects by disrupting the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can interact with specific proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is unique due to its sodium salt form, which enhances its solubility in water and makes it suitable for various aqueous applications. Its strong emulsifying and surfactant properties also distinguish it from other similar compounds .

Properties

CAS No.

51590-83-1

Molecular Formula

C20H29NaO2

Molecular Weight

324.4 g/mol

IUPAC Name

sodium;(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1

InChI Key

PAZFWGSJMSOQLQ-XTICBAGASA-M

Isomeric SMILES

CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C.[Na+]

Canonical SMILES

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+]

Origin of Product

United States

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